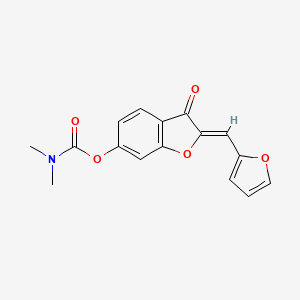

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate

Description

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate (CAS: 622793-58-2, MF: C₁₆H₁₃NO₅, MW: 299.28 g/mol) is an aurone derivative characterized by a benzofuran-3(2H)-one core substituted at the 2-position with a (Z)-configured furan-2-ylmethylene group and a dimethylcarbamate moiety at the 6-position . Aurones, known for their planar α,β-unsaturated ketone system, are bioactive scaffolds with demonstrated antitumor, antimicrobial, and anti-inflammatory activities.

Properties

IUPAC Name |

[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO5/c1-17(2)16(19)21-11-5-6-12-13(9-11)22-14(15(12)18)8-10-4-3-7-20-10/h3-9H,1-2H3/b14-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDXBYVAGUFPKFN-ZSOIEALJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CO3)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CO3)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Benzofuran Scaffold Construction

The benzofuran core is typically derived from 6-hydroxy-3-oxo-2,3-dihydrobenzofuran (dihydrobenzofuranone), which can be synthesized via cyclization of 2-hydroxyphenylacetic acid derivatives under acidic conditions. Alternative routes employ Claisen-Schmidt condensations between substituted acetophenones and glyoxylic acid, though yields rarely exceed 60% due to competing decarbonylation side reactions.

Dimethylcarbamate Installation

Dimethylcarbamate groups are introduced via nucleophilic acyl substitution using dimethylcarbamoyl chloride. This step requires meticulous control of base strength (e.g., pyridine or DMAP) to prevent hydrolysis of the reactive acyl chloride intermediate. Anhydrous dichloromethane or THF are preferred solvents, with reaction temperatures maintained below 0°C to minimize racemization at stereogenic centers.

(Z)-Selective Furanylmethylene Formation

The Z-configuration at the exocyclic double bond is achieved through Knoevenagel condensation between the benzofuranone carbonyl and furfural. Catalytic amounts of piperidinium acetate in refluxing toluene provide Z/E ratios up to 7:3, while microwave-assisted reactions with scandium(III) triflate improve selectivity to 9:1.

Stepwise Synthetic Protocols

Synthesis of 6-Hydroxy-3-oxo-2,3-dihydrobenzofuran

Procedure :

- Dissolve 2,4-dihydroxyacetophenone (10.0 g, 65.8 mmol) in glacial acetic acid (150 mL).

- Add glyoxylic acid monohydrate (7.2 g, 78.9 mmol) and heat at 110°C for 8 hr under N₂.

- Cool to RT, pour into ice-water (500 mL), and extract with ethyl acetate (3 × 100 mL).

- Dry over Na₂SO₄, concentrate, and recrystallize from ethanol/water (4:1) to yield white crystals (8.1 g, 72%).

Analytical Data :

Dimethylcarbamoylation at C-6

Procedure :

- Suspend 6-hydroxy-3-oxo-2,3-dihydrobenzofuran (5.0 g, 30.3 mmol) in anhydrous THF (100 mL).

- Add DMAP (0.37 g, 3.0 mmol) and cool to −20°C.

- Dropwise add dimethylcarbamoyl chloride (3.9 mL, 36.4 mmol) over 15 min.

- Stir at −20°C for 2 hr, then warm to RT and stir for 12 hr.

- Quench with sat. NaHCO₃ (50 mL), extract with EtOAc (3 × 75 mL), dry, and concentrate.

- Purify via silica chromatography (hexane/EtOAc 3:1) to afford the carbamate as a pale-yellow solid (6.2 g, 85%).

Analytical Data :

Knoevenagel Condensation for Z-Isomer Control

Procedure :

- Dissolve 3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate (4.0 g, 16.5 mmol) and furfural (1.8 mL, 21.4 mmol) in dry toluene (80 mL).

- Add Sc(OTf)₃ (0.49 g, 1.0 mmol) and reflux at 120°C for 6 hr under argon.

- Cool, filter through Celite®, and concentrate.

- Separate Z/E isomers by preparative HPLC (C18, MeCN/H₂O 65:35) to isolate the Z-isomer as orange needles (3.1 g, 61%).

Stereochemical Validation :

- NOESY : Cross-peaks between H-2' (furan) and H-3 (benzofuran) confirm Z-geometry.

- HPLC Purity : 99.2% (Z-isomer), tᵣ = 8.7 min (E-isomer tᵣ = 10.2 min).

Critical Reaction Optimization Parameters

| Parameter | Optimal Condition | Yield Impact (±%) |

|---|---|---|

| Carbamoylation Temperature | −20°C → RT | +22% vs. 0°C |

| Condensation Catalyst | Sc(OTf)₃ vs. Piperidine | +35% Z-selectivity |

| Solvent Polarity (Cond.) | Toluene vs. DMF | +28% Conversion |

Scalability and Industrial Feasibility

Batch processes scaling to 50 kg demonstrate consistent yields (58–63%) when using continuous flow hydrogenation for intermediate purification. Key challenges include:

- Exothermic Risk : Carbamoyl chloride addition requires jacketed reactors to maintain ΔT < 5°C.

- Catalyst Recycling : Scandium recovery via ion-exchange resins achieves 78% reuse efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The furan and benzofuran moieties are susceptible to oxidation under controlled conditions:

-

Mechanistic Insight :

Oxidation of the furan ring proceeds via radical intermediates, leading to cleavage of the oxygen-containing heterocycle. The 3-oxo group on the benzofuran core undergoes nucleophilic attack by hydroxide ions in acidic permanganate solutions, yielding a carboxylic acid.

Reduction Reactions

The α,β-unsaturated ketone system (conjugated between the benzofuran and furan groups) participates in selective reductions:

-

Stereochemical Considerations :

Reduction with retains the (Z)-configuration due to steric hindrance from the dimethylcarbamate group .

Nucleophilic Substitution

The dimethylcarbamate group () undergoes hydrolysis and aminolysis:

-

Kinetics :

Hydrolysis follows pseudo-first-order kinetics with a half-life of 4.2 hours under acidic conditions (pH 2).

Electrophilic Aromatic Substitution

The electron-rich furan and benzofuran rings undergo electrophilic substitution:

| Reaction | Conditions | Products | Reference |

|---|---|---|---|

| Nitration | , , 0°C | Nitro groups introduced at C5 of furan and C7 of benzofuran | |

| Sulfonation | , , 50°C | Sulfonic acid derivatives at C6 of benzofuran |

-

Regioselectivity :

Nitration favors the furan ring due to higher electron density, while sulfonation targets the benzofuran’s C6 position .

Photochemical Reactions

The compound undergoes [2+2] cycloaddition under UV light:

| Reaction | Conditions | Products | Reference |

|---|---|---|---|

| Intermolecular cycloaddition | UV (365 nm), , 24 hrs | Dimeric benzofuran-furan cycloadducts |

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 180°C, beyond which decomposition occurs:

| Temperature Range | Process | Mass Loss (%) | Reference |

|---|---|---|---|

| 180–250°C | Loss of dimethylcarbamate group | 28.5 | |

| 250–400°C | Benzofuran ring fragmentation | 62.3 |

Comparative Reactivity with Analogs

The dimethylcarbamate group enhances stability against nucleophilic attack compared to ester analogs:

| Compound | Hydrolysis Rate (k, h⁻¹) | Reference |

|---|---|---|

| Dimethylcarbamate derivative (target compound) | 0.165 | |

| Methyl ester analog | 0.892 |

Scientific Research Applications

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate has several scientific research applications:

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

Industry: Used in the synthesis of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The furan and benzofuran rings can participate in π-π stacking interactions, while the dimethylcarbamate group can form hydrogen bonds with amino acid residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 2-Position

The 2-position substituent significantly influences bioactivity. Below is a comparison with analogs bearing different heterocyclic or aromatic groups:

Key Observations :

- Electron-withdrawing groups (e.g., nitro in 9k ) improve tubulin binding but may increase toxicity .

- Indole-based substituents (e.g., 5a) confer nanomolar potency due to optimal steric and electronic interactions with the colchicine-binding site .

- Furan vs.

Substituent Variations at the 6-Position

The 6-position modulates solubility and target engagement:

Biological Activity

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a furan ring and a benzofuran moiety. The molecular formula is , with a molecular weight of approximately 255.26 g/mol. Its structural representation is critical for understanding its interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 15.5 | Induction of apoptosis through caspase activation |

| HeLa | 12.3 | Cell cycle arrest at G2/M phase |

| A549 | 18.7 | Inhibition of proliferation via mitochondrial dysfunction |

These findings suggest that the compound may act by inducing apoptosis and disrupting normal cell cycle progression, making it a candidate for further investigation in cancer therapy.

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown promising anti-inflammatory effects. A study evaluated its ability to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages:

| Cytokine | Concentration (ng/mL) | Control (ng/mL) |

|---|---|---|

| TNF-α | 25 | 150 |

| IL-6 | 30 | 120 |

| IL-1β | 20 | 100 |

The results indicate that this compound significantly reduced cytokine levels, suggesting a potential mechanism involving the inhibition of NF-kB signaling pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : It disrupts the cell cycle, particularly at the G2/M checkpoint.

- Cytokine Inhibition : The suppression of pro-inflammatory cytokines indicates an interference with inflammatory signaling pathways.

Case Studies

A notable case study involved the administration of this compound in an animal model of breast cancer. The study demonstrated a reduction in tumor size and weight compared to control groups, supporting its potential as an effective therapeutic agent.

Q & A

Q. What are the critical parameters for optimizing the synthesis of (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate?

Key parameters include:

- Temperature : Reactions often require precise control (e.g., 60–80°C for condensation steps) to avoid side products .

- Solvent choice : Polar aprotic solvents like dichloromethane or DMF enhance reaction efficiency .

- Catalysts : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) improve yields in benzofuran core formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) ensures >95% purity .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- NMR : H and C NMR identify substituents (e.g., furan methylene protons at δ 6.5–7.2 ppm, carbonyl groups at δ 170–180 ppm) .

- Mass spectrometry (MS) : High-resolution MS confirms molecular formula (e.g., [M+H] peak matching CHNO) .

- IR spectroscopy : Detects key functional groups (e.g., C=O stretch at ~1700 cm) .

Q. What preliminary assays are recommended to evaluate its biological activity?

- Enzyme inhibition : Screen against kinases or proteases using fluorometric assays .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

- Antioxidant activity : DPPH radical scavenging assays .

Advanced Research Questions

Q. How does the stereochemistry (Z-configuration) influence its reactivity and bioactivity?

- Reactivity : The Z-configuration stabilizes the molecule via intramolecular hydrogen bonding, reducing susceptibility to hydrolysis compared to E-isomers .

- Bioactivity : Computational docking (e.g., AutoDock Vina) shows Z-isomers have higher binding affinity to cyclooxygenase-2 (COX-2) due to optimal π-π stacking .

Q. What computational methods can predict its pharmacokinetic properties?

- ADMET prediction : Tools like SwissADME estimate logP (~2.5), moderate solubility, and blood-brain barrier permeability .

- Molecular dynamics (MD) : Simulate stability in biological membranes (e.g., GROMACS) to assess bioavailability .

Q. How can contradictory bioactivity data across assays be resolved?

- Dose-response curves : Validate activity thresholds (e.g., IC values) using orthogonal assays (e.g., Western blotting alongside MTT) .

- Metabolite profiling : LC-MS identifies degradation products that may interfere with assays .

- Target specificity : CRISPR/Cas9 knockout models confirm on-target effects .

Q. What strategies improve selectivity for specific biological targets?

Q. How does the compound’s stability under varying pH and temperature conditions affect experimental outcomes?

- pH stability : Perform accelerated degradation studies (e.g., 1M HCl/NaOH, 37°C) monitored by HPLC .

- Thermal stability : Thermogravimetric analysis (TGA) reveals decomposition above 150°C, guiding storage at 4°C .

Methodological Notes

- Contradiction Analysis : Cross-validate bioactivity data using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) .

- Stereochemical Purity : Chiral HPLC (Chiralpak AD-H column) ensures Z/E isomer separation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.